N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core with 2,4-dioxo functional groups. The acetamide moiety is substituted with a 3,4-dimethylphenyl group, while the pyrimidine ring is modified at position 3 with a (2-methoxyphenyl)methyl (o-methoxybenzyl) substituent .
Synthetic routes for analogous pyrido-pyrimidinones typically involve condensation reactions of aminopyridines with carbonyl derivatives, followed by functionalization via alkylation or acylation .
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-16-10-11-19(13-17(16)2)27-22(30)15-28-23-20(8-6-12-26-23)24(31)29(25(28)32)14-18-7-4-5-9-21(18)33-3/h4-13H,14-15H2,1-3H3,(H,27,30) |
InChI Key |
CRVMSBIBACYPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Pyrido[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
The compound in contains a pyrido[3,2-d]pyrimidine core, differing in the nitrogen atom positioning. For instance, the pyrido[3,2-d] isomer in demonstrates a 4-trifluoromethylphenyl acetamide substituent, which introduces strong electron-withdrawing effects compared to the dimethylphenyl group in the target compound .
(b) Pyrido vs. Thieno Pyrimidine Derivatives
describes a thieno[2,3-d]pyrimidine derivative, replacing the pyridine ring with a thiophene. The compound in shows a 4-methoxyphenyl group attached via a thioether linkage, highlighting divergent solubility and reactivity profiles compared to the target molecule .
Substituent Analysis
Table 1: Key Substituents and Their Effects
(a) Benzyl Group Modifications
- 4-Trifluoromethylphenyl () : The CF3 group introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability .
(b) Acetamide Tail Variations
- 3,4-Dimethylphenyl (Target) : Methyl groups increase lipophilicity (logP), favoring passive diffusion across membranes.
- 4-Trifluoromethoxyphenyl () : Combines lipophilic CF3 with polar ether oxygen, balancing solubility and target engagement .
Biological Activity
N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 341.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
Preliminary studies suggest that the compound interacts with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer cell proliferation.
- Antioxidant Properties : It exhibits antioxidant activity that may protect cells from oxidative stress.
- Modulation of Signal Transduction Pathways : The compound may influence pathways involved in inflammation and apoptosis.
Biological Activity Overview
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Cancer Treatment :
- A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
-
Neuroprotection :
- Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell survival rates in treated cultures.
-
Inflammatory Disorders :
- In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
